molecular formula C16H16N2O2 B11854476 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B11854476
M. Wt: 268.31 g/mol
InChI Key: IWDNBDLRGHBRBZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that features a pyridine ring attached to a tetrahydroisoquinoline scaffold. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a tetrahydroisoquinoline precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
  • 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
  • 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Uniqueness

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the pyridine ring and the carboxylic acid group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c19-16(20)14-4-3-13-5-7-18(11-15(13)8-14)10-12-2-1-6-17-9-12/h1-4,6,8-9H,5,7,10-11H2,(H,19,20)

InChI Key

IWDNBDLRGHBRBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)O)CC3=CN=CC=C3

Origin of Product

United States

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